2-chloro-N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the benzamide moiety: The oxadiazole intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The oxadiazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and bases such as sodium hydride or potassium carbonate.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation of the oxadiazole ring can produce corresponding oxides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 2-chloro-N-(5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the diethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Properties
CAS No. |
1171023-74-7 |
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Molecular Formula |
C19H18ClN3O4 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-chloro-N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-15-10-9-12(11-16(15)26-4-2)18-22-23-19(27-18)21-17(24)13-7-5-6-8-14(13)20/h5-11H,3-4H2,1-2H3,(H,21,23,24) |
InChI Key |
CVHJAQQESURWET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl)OCC |
Origin of Product |
United States |
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